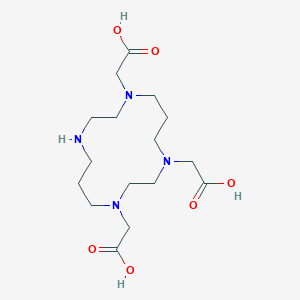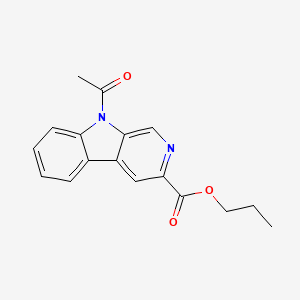
2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy- is an organic compound with the molecular formula C15H15ClO3 It is a derivative of propanol, where the hydroxyl group is substituted with phenoxy and chlorophenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy- typically involves the reaction of 1-chloro-3-(4-chlorophenoxy)-2-propanol with phenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the phenoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The purity of the final product is achieved through distillation and recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenoxy and chlorophenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The phenoxy and chlorophenoxy groups play a crucial role in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-3-(4-chlorophenoxy)-2-propanol
- 1-(4-chlorophenoxy)-3-(4-ethylphenoxy)-2-propanol
- 1-(2-chlorophenoxy)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol
Uniqueness
2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
112718-82-8 |
|---|---|
Formule moléculaire |
C15H15ClO3 |
Poids moléculaire |
278.73 g/mol |
Nom IUPAC |
1-(4-chlorophenoxy)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C15H15ClO3/c16-12-6-8-15(9-7-12)19-11-13(17)10-18-14-4-2-1-3-5-14/h1-9,13,17H,10-11H2 |
Clé InChI |
WLLWXNMBWOEZMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-Bis(4-methylphenyl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14293002.png)
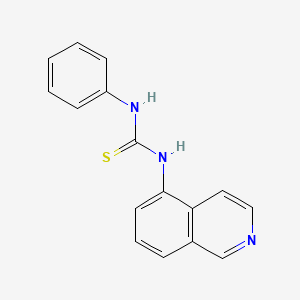

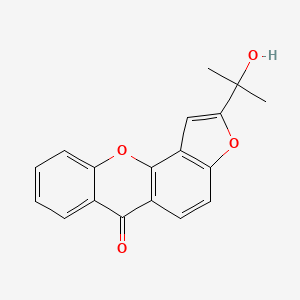
![Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate](/img/structure/B14293024.png)


![Octyl[tris(pentanoyloxy)]stannane](/img/structure/B14293039.png)
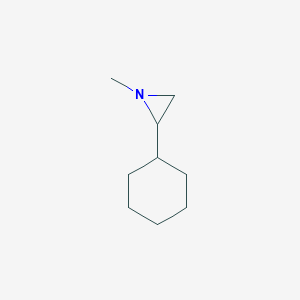
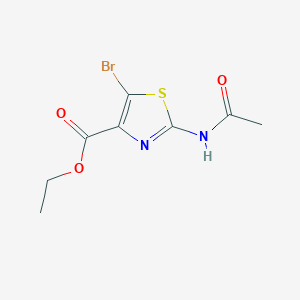
![N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline](/img/structure/B14293054.png)
